molecular formula C11H12FNO B1312260 (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 138716-20-8

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B1312260
CAS No.: 138716-20-8
M. Wt: 193.22 g/mol
InChI Key: GTJNUCRUOWBWEW-BQYQJAHWSA-N
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Description

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and dimethylaminoacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and other nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJNUCRUOWBWEW-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key structural features of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one as revealed by the research?

A1: The research primarily focuses on the crystallographic analysis of this compound. Key structural features revealed by the study [] include:

  • Conformation: The molecule adopts an s-cis configuration where the keto group and the olefinic double bond are on the same side. The dihedral angle between the prop-2-en-1-one group and the benzene ring is 19.33° [].
  • Intermolecular Interactions: In the crystal structure, molecules form dimers through π–π stacking interactions between the aromatic rings. These dimers are further linked by C—H⋯O hydrogen bonds, forming chains along the b-axis [].

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